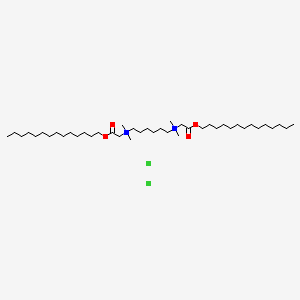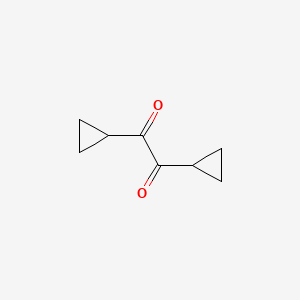
Dicyclopropylethanedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicyclopropylethanedione is an organic compound with the molecular formula C8H10O2 . It is characterized by the presence of two cyclopropyl groups attached to a diketone structure. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with cyclopropylcarbinol or cyclopropylmethanol as starting materials.
Reaction Conditions: The key steps involve oxidation reactions, where cyclopropylcarbinol is oxidized to cyclopropylcarboxylic acid, followed by further oxidation to form this compound.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts and controlled reaction environments to ensure consistent product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Cyclopropylcarboxylic acid derivatives.
Reduction Products: Cyclopropylmethanol and other reduced forms.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Dicyclopropylethanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound can be used in biochemical studies to understand enzyme mechanisms.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which dicyclopropylethanedione exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Dicyclopropylethanedione is unique due to its diketone structure and cyclopropyl groups. Similar compounds include:
Cyclopropylcarboxylic Acid: Similar diketone structure but lacks the second cyclopropyl group.
Cyclopropylmethanol: Related structure with a single cyclopropyl group and a hydroxyl group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
15940-88-2 |
|---|---|
Molecular Formula |
C8H10O2 |
Molecular Weight |
138.16 g/mol |
IUPAC Name |
1,2-dicyclopropylethane-1,2-dione |
InChI |
InChI=1S/C8H10O2/c9-7(5-1-2-5)8(10)6-3-4-6/h5-6H,1-4H2 |
InChI Key |
UKHLNGHTXWIWGW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)C(=O)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[[(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methyl] ethanethioate](/img/structure/B15342823.png)
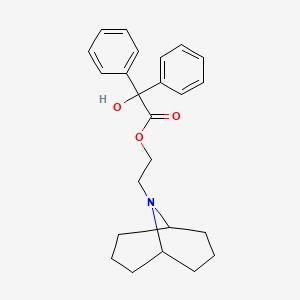
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carbaldehyde](/img/structure/B15342829.png)
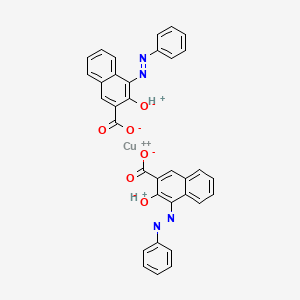
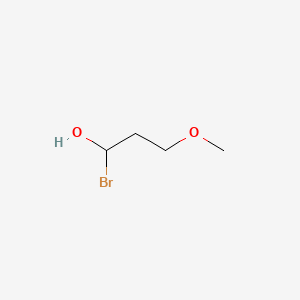
![5-[2,4,5-tris(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B15342852.png)

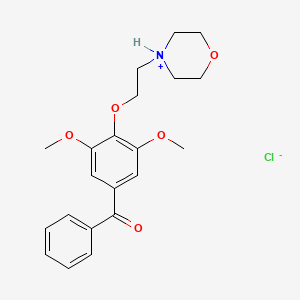

![N-[2-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-2-oxoethyl]-N-benzylcarbamate](/img/structure/B15342866.png)

